Anti-hypertensive sulfonanilide 1
Description
Significance of Sulfonanilide Chemotypes in Hypertension Research
The sulfonanilide functional group, characterized by a sulfonamide linkage to an aniline (B41778) moiety, is a well-established pharmacophore in medicinal chemistry. researchgate.net While initially recognized for its utility in antibacterial drugs, the structural versatility of the sulfonanilide scaffold has led to its incorporation into a diverse range of therapeutic agents, including those with diuretic and antihypertensive properties. researchgate.net The electronic and hydrogen-bonding capabilities of the sulfonanilide group allow for targeted interactions with various biological receptors and enzymes, making it a valuable component in the design of new drugs. researchgate.net The exploration of sulfonanilide derivatives in hypertension research is driven by the potential to develop agents with novel mechanisms of action or improved pharmacological profiles compared to existing therapies.
Overview of Novel Antihypertensive Drug Discovery Paradigms
The landscape of antihypertensive drug discovery has evolved significantly. Initial strategies focused on modulating the sympathetic nervous system and promoting diuresis. nih.gov Contemporary research now targets more specific and nuanced physiological pathways. nih.gov The renin-angiotensin-aldosterone system (RAAS) has been a particularly fruitful target, leading to the development of ACE inhibitors and angiotensin II receptor blockers (ARBs). nih.gov
Modern drug discovery paradigms are increasingly focused on:
Novel Mechanisms of Action: Exploring new biological targets beyond the traditional pathways to address resistant hypertension and provide alternatives for patients with comorbidities. nih.gov
Combination Therapy: Developing single-pill combinations of drugs with complementary mechanisms to improve efficacy and patient adherence. epo.org
Personalized Medicine: Identifying genetic and molecular markers to predict patient response to specific antihypertensive agents.
Positioning of Anti-hypertensive Sulfonanilide 1 within Contemporary Cardiovascular Pharmacology
"this compound" is an investigational compound identified as a potent antihypertensive agent in preclinical studies. nih.gov It belongs to the chemical class of tetralin sulfonanilides, as detailed in patent EP0338793A2. nih.gov The tetralin (1,2,3,4-tetrahydronaphthalene) moiety is a structural feature found in some compounds with cardiovascular activity.
The positioning of this compound within contemporary cardiovascular pharmacology is still under investigation, as it has not progressed to widespread clinical use or extensive publication in peer-reviewed literature. However, based on its chemical structure, it represents an effort to combine the recognized pharmacological potential of the sulfonanilide group with a tetralin scaffold, potentially targeting pathways involved in blood pressure regulation.
Preclinical data from a study in genetically hypertensive rats indicated that "this compound" produced a significant reduction in both systolic and diastolic blood pressure when administered orally at various doses. nih.gov
Detailed Research Findings
While specific, in-depth research on "this compound" is limited in the public domain, the initial patent information provides some key details.
| Property | Details |
| Compound Name | This compound |
| Chemical Class | Tetralin Sulfonanilide |
| Patent Reference | EP0338793A2 |
| CAS Number | 129280-22-4 |
| Molecular Formula | C₂₀H₂₅ClN₂O₄S |
| Preclinical Model | Conscious, genetically hypertensive rats |
| Observed Effect | Reduction in systolic and diastolic blood pressure |
The following table provides an overview of the oral doses tested in the preclinical rat study mentioned in the available documentation. nih.gov
| Oral Dose (mg/kg) |
| 3 |
| 10 |
| 30 |
The precise mechanism of action for "this compound" has not been fully elucidated in publicly available literature. However, the structural components suggest potential interactions with adrenoceptors or other targets involved in vascular tone and fluid balance. Further research would be necessary to determine its exact pharmacological profile and its potential advantages or disadvantages compared to established antihypertensive agents.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H25ClN2O4S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O4S.ClH/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24;/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3;1H |
InChI Key |
LJMRDNZQKNDDBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O.Cl |
Origin of Product |
United States |
Rational Design and Synthetic Methodologies for Anti Hypertensive Sulfonanilide 1
Principles of Rational Drug Design in Antihypertensive Agent Development
Rational drug design is a cornerstone in the development of modern antihypertensive therapies, aiming to create specific and potent drugs while minimizing off-target effects. This approach is heavily reliant on a deep understanding of the physiological and biochemical mechanisms that regulate blood pressure.
A primary target for antihypertensive drug design is the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade in blood pressure regulation. nih.gov Key components of the RAAS, such as the angiotensin II type 1 (AT1) receptor, are major targets for antagonist molecules. mdpi.comnih.gov The design of AT1 receptor blockers, for instance, involves creating molecules that can effectively bind to the receptor, preventing the vasoconstrictive actions of angiotensin II. mdpi.com
Computational tools and advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, are integral to this design process. mdpi.comresearchgate.net These methods allow for the detailed study of the three-dimensional structure of target proteins and the binding interactions of potential drug candidates. This knowledge enables the design of molecules with optimized binding affinity and selectivity. Furthermore, pharmacogenomic studies are increasingly being incorporated to understand how genetic variations can influence a patient's response to antihypertensive drugs, paving the way for more personalized medicine. nih.gov The overarching goal is to discover and design potent inhibitors or modulators of specific biological targets implicated in hypertension. nih.gov
Design Strategies for Novel Sulfonanilide Structures with Antihypertensive Potential
The design of novel sulfonanilide structures as potential antihypertensive agents leverages the principles of rational drug design, focusing on creating molecules that can effectively interact with specific biological targets. The sulfonanilide scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
A key strategy involves the use of bioisosteric replacement, where a functional group in a known active molecule is replaced by another group with similar physical or chemical properties. For instance, in the context of angiotensin II receptor antagonists, a biphenyl (B1667301) scaffold is a common structural feature that is crucial for oral bioavailability and binding to the biological target. d-nb.info The design of novel sulfonanilides could involve incorporating or mimicking such key structural motifs.
Structure-activity relationship (SAR) studies are fundamental to this design process. These studies systematically modify different parts of the sulfonanilide molecule and assess the impact on its antihypertensive activity. This iterative process helps to identify the key structural features required for optimal potency and selectivity. For example, the nature and position of substituents on the aromatic rings of the sulfonanilide can significantly influence its binding affinity to the target receptor.
The table below outlines hypothetical design considerations for novel sulfonanilide structures based on established principles of antihypertensive drug design.
| Design Consideration | Rationale | Potential Target Interaction |
| Introduction of an Acidic Moiety (e.g., tetrazole, carboxylic acid) | To mimic the C-terminal carboxylate of angiotensin II, enhancing binding to the AT1 receptor. | Ionic interaction with positively charged residues in the receptor binding pocket. |
| Incorporation of a Biphenyl Scaffold | To provide the necessary structural framework for optimal receptor binding and oral bioavailability. | Hydrophobic interactions within the receptor. |
| Modification of the Sulfonamide Linker | To optimize the spatial orientation of the key pharmacophoric groups. | Hydrogen bonding and van der Waals interactions. |
| Substitution on the Anilide Ring | To enhance potency and selectivity, and to modulate pharmacokinetic properties. | Exploration of additional binding pockets within the receptor. |
Synthetic Routes and Chemical Transformations for Anti-hypertensive Sulfonanilide 1 and Analogues
The synthesis of "this compound" and its analogues involves a series of chemical transformations designed to construct the core sulfonanilide structure and introduce the desired functional groups with the correct stereochemistry.
The formation of the central sulfonanilide linkage is a key step in the synthesis. A common and direct method involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride in the presence of a base. This reaction, a nucleophilic substitution at the sulfur atom, is a robust and widely used method for creating sulfonamides. researchgate.net
The synthesis can be designed in a convergent or linear fashion. In a convergent approach, the substituted aniline and the sulfonyl chloride fragments are synthesized separately and then coupled in a later step. This allows for greater flexibility in the synthesis of analogues, as different fragments can be combined to create a library of compounds for SAR studies.
The table below summarizes a general synthetic approach to a sulfonanilide core.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Sulfonylation of Aniline Derivative | Substituted Aniline, Substituted Sulfonyl Chloride, Base (e.g., Pyridine, Triethylamine) | Formation of the core sulfonanilide linkage. |
| 2 | Functional Group Interconversion | Various (e.g., Suzuki-Miyaura coupling, ester hydrolysis) | Introduction or modification of functional groups on the aromatic rings to achieve the target molecule. |
For instance, the synthesis of a biphenyl-containing sulfonanilide could involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety either before or after the formation of the sulfonamide bond. d-nb.info
Stereochemistry can play a crucial role in the pharmacological activity of a drug. If "this compound" contains one or more chiral centers, its stereoselective synthesis is of paramount importance to ensure that the desired enantiomer or diastereomer is obtained in high purity. Different stereoisomers of a molecule can have vastly different biological activities and pharmacokinetic profiles.
The stereoselective synthesis of chiral molecules can be achieved through several strategies. One approach is to use a chiral starting material, where the desired stereochemistry is already incorporated into the molecule. For example, the synthesis of valsartan, an angiotensin II receptor blocker, utilizes L-valine methyl ester as a chiral building block. d-nb.info
Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. Asymmetric synthesis techniques are employed to create a specific stereoisomer from a prochiral substrate. For example, in the synthesis of complex molecules, stereoselective reductions or alkylations can be used to set the stereochemistry at a particular carbon center.
The Julia-Kocienski olefination is an example of a stereoselective reaction that can be used to form trans-disubstituted alkenes, which could be a structural feature in a complex sulfonanilide analogue. organic-chemistry.org The choice of base and solvent in such reactions can significantly influence the stereoselectivity. organic-chemistry.org The development of a synthetic route for "this compound" would require careful consideration of these stereoselective methods to ensure the production of the biologically active isomer.
Structure Activity Relationship Sar Studies of Anti Hypertensive Sulfonanilide 1
Elucidation of Key Pharmacophoric Features for Antihypertensive Activity
The fundamental pharmacophore of an anti-hypertensive sulfonanilide can be deconstructed into several key components: the sulfonamide group, an aromatic or heteroaromatic ring system, and a flexible linker connecting to another moiety. The sulfonamide group is often critical for binding to the target protein, which can include adrenoceptors or enzymes like carbonic anhydrase, depending on the specific class of sulfonanilide. The nature and substitution pattern of the aromatic rings significantly influence the compound's potency and pharmacokinetic properties.
For instance, studies on related sulfonanilide compounds have shown that electron-withdrawing groups, such as nitro or cyano groups, on one of the aromatic rings can enhance antihypertensive activity. nih.gov Conversely, bulky substituents may decrease activity due to steric hindrance at the receptor's binding site. The following table illustrates the hypothetical impact of different substituents on the antihypertensive efficacy of Analogue Series A, derived from Anti-hypertensive sulfonanilide 1.
Table 1: Impact of Substituents on the Antihypertensive Efficacy of Analogue Series A
| Compound | Substituent (R) | Position | Antihypertensive Activity (IC50, nM) |
|---|---|---|---|
| This compound | -H | - | 150 |
| A1 | -Cl | 4' | 120 |
| A2 | -NO2 | 4' | 85 |
| A3 | -CH3 | 4' | 160 |
| A4 | -OCH3 | 4' | 145 |
| A5 | -CF3 | 4' | 95 |
This table presents hypothetical data for illustrative purposes.
Many drugs possess one or more chiral centers, and their enantiomers can exhibit different pharmacological and toxicological profiles. In the case of antihypertensive agents, stereochemistry can play a pivotal role in their interaction with chiral biological targets like receptors and enzymes.
If a chiral center is introduced into the structure of this compound, for example, in a side chain, it is likely that the two enantiomers will display different levels of activity. One enantiomer may fit more snugly into the binding pocket of the target protein, leading to a stronger and more effective biological response. Studies on other antihypertensive drugs have demonstrated this principle of stereoselectivity, where one enantiomer is significantly more potent than the other. google.com This highlights the importance of synthesizing and testing enantiomerically pure compounds during drug development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonanilide Derivatives
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For antihypertensive sulfonanilide derivatives, QSAR models can predict the potency of new analogues and provide insights into the physicochemical properties that are most important for their antihypertensive effects.
A typical QSAR model for a series of sulfonanilide derivatives might take the form of a multiple linear regression equation:
log(1/IC50) = a(LogP) + b(MR) + c(σ) + d
where:
IC50 is the concentration of the compound required to inhibit a biological process by 50%.
LogP is the logarithm of the octanol-water partition coefficient, representing the lipophilicity of the compound.
MR is the molar refractivity, which is related to the volume of the molecule and its polarizability.
σ is the Hammett constant, which quantifies the electron-donating or electron-withdrawing ability of substituents on the aromatic ring.
a, b, c, and d are constants determined by the regression analysis.
The following table provides an example of a QSAR dataset for a hypothetical series of sulfonanilide derivatives.
Table 2: QSAR Data for a Series of Sulfonanilide Derivatives
| Compound | LogP | MR | σ | Observed log(1/IC50) | Predicted log(1/IC50) |
|---|---|---|---|---|---|
| S1 | 2.5 | 65 | 0.00 | 6.82 | 6.85 |
| S2 | 3.1 | 70 | 0.23 | 7.15 | 7.10 |
| S3 | 2.8 | 68 | -0.17 | 6.70 | 6.72 |
| S4 | 3.5 | 75 | 0.78 | 7.50 | 7.48 |
This table presents hypothetical data for illustrative purposes.
Such models suggest that a balance of lipophilicity and electronic properties is crucial for potent antihypertensive activity in this class of compounds. nih.gov
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the visualization and analysis of drug-receptor interactions at the molecular level.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound and its analogues, docking studies can be performed with relevant protein targets such as angiotensin-converting enzyme (ACE) or adrenoceptors to elucidate the binding mode. nih.govpensoft.net These studies can reveal key interactions, such as hydrogen bonds between the sulfonamide group and specific amino acid residues in the active site of the protein. researchgate.net
Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.
Table 3: Hypothetical Docking Scores of Sulfonanilide Analogues with ACE
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -8.5 | HIS353, GLU384 |
| Analogue A2 | -9.2 | HIS353, GLU384, ALA354 |
| Analogue A3 | -8.1 | HIS353, GLU384 |
This table presents hypothetical data for illustrative purposes.
When the three-dimensional structure of the target protein is unknown, ligand-based methods such as pharmacophore mapping can be employed. A pharmacophore model defines the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.
For a series of active antihypertensive sulfonanilides, a pharmacophore model might include features such as:
One or two aromatic rings.
A hydrogen bond donor (from the sulfonamide N-H).
A hydrogen bond acceptor (from the sulfonyl oxygens).
A hydrophobic region.
This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential antihypertensive agents with diverse chemical scaffolds. nih.gov
Molecular and Cellular Mechanisms of Action of Anti Hypertensive Sulfonanilide 1
Identification and Characterization of Primary Molecular Targets
The antihypertensive properties of Anti-hypertensive sulfonanilide 1 appear to stem from its ability to influence key signaling pathways that regulate vascular tone and cellular metabolism. While direct evidence remains under investigation, the primary molecular targets are hypothesized to be KATP channels and the enzyme SHIP2.
Potential Interactions with ATP-Sensitive Potassium Channels (KATP-channels)
While direct experimental evidence explicitly detailing the interaction of this compound with ATP-sensitive potassium (KATP) channels is not yet available in the public domain, the structural characteristics of the compound as a sulfonanilide suggest a potential for such an interaction. KATP channels are crucial in linking the metabolic state of a cell to its electrical activity and are known targets for various cardiovascular drugs. Their activation in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation, resulting in vasodilation and a decrease in blood pressure.
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. There are different isoforms of both Kir6.x (Kir6.1 and Kir6.2) and SUR (SUR1, SUR2A, and SUR2B) subunits, and the specific combination of these subunits determines the channel's physiological and pharmacological properties in different tissues. For instance, KATP channels in pancreatic β-cells are typically composed of Kir6.2 and SUR1 subunits, while those in cardiac and skeletal muscle are formed by Kir6.2 and SUR2A, and vascular smooth muscle channels are predominantly Kir6.1/SUR2B complexes.
Given that this compound is noted for its effects on blood pressure, it is plausible that if it does interact with KATP channels, it would exhibit a degree of specificity for the vascular SUR2B subunit. This would be a critical feature to minimize off-target effects, such as the modulation of insulin (B600854) secretion which is regulated by pancreatic SUR1-containing channels. However, without direct binding studies or functional assays on specific KATP channel subunit combinations, this remains a speculative but important area for future research.
The interaction of small molecules with KATP channels can occur through direct binding to one of the subunits or via allosteric modulation, where the binding of a molecule at one site influences the binding or function at another site. Sulfonylureas, a well-known class of KATP channel inhibitors, are known to bind directly to the SUR subunit. Conversely, KATP channel openers, a diverse group of compounds, are thought to exert their effects through various mechanisms, including binding to the SUR subunit and promoting the open state of the channel.
Should this compound be found to activate KATP channels, it would be essential to determine whether this occurs through direct binding to a specific site on the Kir6.x or SUR subunit, or if it acts as an allosteric modulator that enhances the channel's sensitivity to endogenous activators like Mg-ADP. This distinction is fundamental to understanding its precise mechanism of action and for the rational design of future, more potent derivatives.
Exploration of SH2 Domain-Containing Inositol (B14025) Polyphosphate 5′-Phosphatase 2 (SHIP2) Inhibition as a Mechanism
A more substantiated mechanism of action for compounds of the sulfonanilide class involves the inhibition of the SH2 domain-containing inositol polyphosphate 5'-phosphatase 2 (SHIP2). acs.orgacs.orgnih.gov SHIP2 is a key negative regulator of the insulin signaling pathway, and its inhibition has been identified as a promising strategy for the treatment of insulin resistance and type 2 diabetes. acs.orgacs.orgnih.gov
Research has demonstrated that a series of synthesized sulfonanilide analogs can act as potent inhibitors of SHIP2. acs.orgacs.orgnih.gov SHIP2 functions by hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action of SHIP2 dampens the insulin signaling cascade.
The inhibitory activity of sulfonanilide compounds against SHIP2 has been quantified, with some derivatives showing significant inhibition. acs.orgacs.org For example, in a study of novel sulfonanilide SHIP2 inhibitors, compounds were synthesized and their inhibitory effects on SHIP2 activity were measured. acs.orgacs.org The most promising candidates demonstrated substantial inhibition of the enzyme. acs.orgacs.orgnih.gov This modulation of SHIP2's catalytic activity is a key aspect of their mechanism of action.
| Compound | Aniline (B41778) Base | SHIP2 Inhibition (%) |
|---|---|---|
| Sulfonanilide 1 | N-methylaniline | Low |
| Sulfonanilide 7 | 2-bromo-4-fluoroaniline | Moderate |
| Sulfonanilide 10 | 2-bromo-4-fluoroaniline with heteroarenesulfonyl chloride | High |
| Sulfonanilide 11 | 2,4-difluoro-N-methylaniline | High |
The inhibition of SHIP2 by sulfonanilide compounds has been directly linked to enhanced insulin signaling and increased glucose uptake in cells. acs.orgacs.orgnih.gov By inhibiting SHIP2, the levels of PIP3 at the plasma membrane are increased, leading to enhanced activation of the downstream kinase Akt. acs.orgnih.gov Activated Akt, in turn, promotes the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating the uptake of glucose into cells. researchgate.net
Studies have shown that treatment of cultured myotubes with potent sulfonanilide SHIP2 inhibitors leads to a significant increase in glucose uptake. acs.orgacs.orgnih.gov Notably, some of these sulfonanilide compounds were found to be more potent in this regard than metformin, a widely used antidiabetic drug. acs.orgacs.orgnih.gov This enhancement of glucose uptake via the potentiation of the insulin signaling pathway provides a clear molecular basis for the therapeutic potential of sulfonanilide compounds in conditions associated with insulin resistance. acs.orgacs.orgnih.govresearchgate.net
Investigation of Other Potential Cardiovascular Targets (e.g., COX enzymes, if relevant)
There is currently no specific evidence to suggest that this compound directly targets cyclooxygenase (COX) enzymes as its primary mechanism of action. The COX family of enzymes, which includes COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) and other prostanoids from arachidonic acid. nih.govyoutube.com While some of these prostaglandins can influence blood pressure, the antihypertensive effects of targeting COX enzymes are complex.
Non-steroidal anti-inflammatory drugs (NSAIDs) are common COX inhibitors. nih.govyoutube.com While traditional NSAIDs inhibit both COX-1 and COX-2, some newer agents are selective for COX-2. youtube.com It has been hypothesized that the inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of the homeostatic COX-1 enzyme contributes to some of the adverse side effects. youtube.com Interestingly, some studies suggest that COX-2 selective inhibitors may actually increase the risk of blood clotting. youtube.com
Research in animal models has explored the role of COX enzymes in hypertension. For instance, in rats with angiotensin II-salt induced hypertension, the development of high blood pressure was significantly lessened by a COX-1 inhibitor, but not a COX-2 inhibitor. nih.gov This suggests that in certain forms of hypertension, prostanoids derived from COX-1 may play a role in the pathology.
Without specific studies on this compound, any potential interaction with COX enzymes remains speculative. Future research would be necessary to determine if this compound has any clinically relevant activity at these enzymes.
Table 1: Illustrative Data on COX Enzyme Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| This compound | COX-1 | Data not available | Data not available |
| This compound | COX-2 | Data not available | |
| Ibuprofen | COX-1 | 13 | ~2.5 |
| Ibuprofen | COX-2 | 35 | |
| Celecoxib | COX-1 | 1500 | ~0.05 |
| Celecoxib | COX-2 | 75 |
This table presents hypothetical data for this compound to illustrate the type of information that would be relevant. Actual data is not available.
Downstream Signaling Pathways and Cellular Responses
The regulation of vascular tone and endothelial function is a critical aspect of blood pressure control. While the specific effects of this compound on these processes are unknown, many antihypertensive drugs exert their effects through these pathways.
Vascular tone is modulated by the balance between vasoconstrictors and vasodilators produced by the endothelium. nih.gov A healthy endothelium releases substances like nitric oxide (NO) and prostaglandins that promote relaxation of the surrounding vascular smooth muscle, leading to vasodilation. nih.gov Endothelial dysfunction, a hallmark of hypertension, is characterized by a shift towards vasoconstriction and a pro-inflammatory state. nih.govmdpi.com
Several classes of antihypertensive drugs improve endothelial function. nih.gov For example, Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) have been shown to enhance endothelial function, in part by reducing the detrimental effects of angiotensin II. nih.gov Calcium channel blockers can also improve endothelial function through their antioxidant properties and by promoting vasodilation. nih.govthoracickey.com
Future studies on this compound would need to investigate its effects on NO bioavailability, production of vasoactive prostaglandins, and markers of endothelial activation to understand its role in regulating vascular tone.
The function of cardiac myocytes, the muscle cells of the heart, is another key determinant of blood pressure. Antihypertensive therapies can impact cardiac myocyte function by influencing contractility, hypertrophy (enlargement), and fibrosis (scarring).
Hypertension can lead to left ventricular hypertrophy, a condition where the heart muscle thickens to pump against higher pressure. This remodeling can impair diastolic function and coronary blood flow. Certain antihypertensive drugs, such as ACE inhibitors and calcium channel blockers, have been shown to promote the regression of left ventricular hypertrophy. nih.gov
The specific impact of this compound on cardiac myocyte function is yet to be determined. Research would be needed to assess its effects on myocyte contractility, signaling pathways involved in hypertrophy, and the expression of genes related to cardiac fibrosis.
Interplay with Renin-Angiotensin System Components
The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. nih.govnih.gov Many potent antihypertensive drugs act by inhibiting components of this system. drugbank.comeuropa.eu
The RAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone (B195564). nih.gov Aldosterone promotes sodium and water retention, further increasing blood pressure. wikipedia.org
Given that this compound is a potent antihypertensive agent, it is plausible that it may interact with the RAS. glpbio.com However, without direct evidence, its mechanism remains unknown. It could potentially act as a direct renin inhibitor, an ACE inhibitor, or an angiotensin II receptor blocker (ARB). Each of these mechanisms would lead to a reduction in the downstream effects of angiotensin II, resulting in vasodilation and reduced sodium and water retention.
Thiazide diuretics, another class of antihypertensives, can acutely stimulate the RAS, which can counteract their blood pressure-lowering effects. nih.gov This highlights the complex interplay between different antihypertensive mechanisms and the RAS.
To elucidate the role of this compound, studies measuring plasma renin activity, angiotensin II levels, and aldosterone concentrations in response to the drug would be necessary.
Table 2: Potential Interactions of this compound with the Renin-Angiotensin System (Illustrative)
| Parameter | Effect of this compound |
|---|---|
| Plasma Renin Activity | Data not available |
| Angiotensin II Levels | Data not available |
| Aldosterone Levels | Data not available |
This table illustrates the type of data required to understand the interaction of this compound with the Renin-Angiotensin System. Actual data is not available.
Preclinical Pharmacodynamics of Anti Hypertensive Sulfonanilide 1
In Vitro Pharmacological Characterization
Receptor Binding and Functional Assays in Cell Lines
There is no publicly available information on the receptor binding profile of Anti-hypertensive sulfonanilide 1. To characterize its mechanism of action, studies would be required to assess its affinity for various receptors known to be involved in blood pressure regulation, such as adrenergic, angiotensin, and dopamine (B1211576) receptors. Similarly, data from functional assays in cell lines, which would elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors, are not available.
Isolated Enzyme Inhibition Studies
The effect of this compound on specific enzymes that play a role in cardiovascular regulation has not been publicly documented. Key enzymes of interest for an antihypertensive compound would include, but are not limited to, angiotensin-converting enzyme (ACE), phosphodiesterases (PDEs), and carbonic anhydrases. Without data from isolated enzyme inhibition studies, it is not possible to determine if the therapeutic action of this compound involves the modulation of enzymatic activity.
Cellular Assays for Target Engagement and Pathway Activation (e.g., GLUT4 translocation)
There is a lack of available data from cellular assays designed to confirm the engagement of this compound with its molecular target(s) and the subsequent activation or inhibition of downstream signaling pathways. For instance, information regarding its effect on glucose transporter 4 (GLUT4) translocation, a process relevant to the metabolic aspects of hypertension, is not found in the public record.
Ex Vivo Pharmacological Evaluations
Organ Bath Studies for Vasorelaxation and Contractility
Detailed findings from organ bath studies, which are essential for evaluating the direct effect of an antihypertensive compound on blood vessel tone, are not available for this compound. Such studies would typically involve measuring the compound's ability to induce relaxation in isolated arterial rings pre-contracted with various agents, providing insights into its vasodilatory mechanisms.
Isolated Tissue Perfusion Models
Information from isolated tissue perfusion models, which can provide a more integrated assessment of a compound's vascular and tissue-specific effects, is not publicly accessible for this compound. These models are instrumental in understanding the compound's influence on vascular resistance and tissue blood flow under controlled conditions.
Blood-Based Assays for Biomarker Modulation
Information regarding the modulation of specific blood-based biomarkers following administration of this compound is not available in the reviewed scientific literature or public patent documentation. Typically, preclinical evaluation of antihypertensive agents would involve assessing a panel of biomarkers to understand the compound's mechanism of action and systemic effects. Such biomarkers often include components of the renin-angiotensin-aldosterone system (RAAS) like plasma renin activity, angiotensin II, and aldosterone (B195564), as well as markers of inflammation (e.g., C-reactive protein) or cardiac stress (e.g., natriuretic peptides). clinicaltrials.gov However, no such studies have been published for this compound.
Pharmacodynamic Assessments in Preclinical Animal Models of Hypertension
The primary pharmacodynamic effect of this compound, its blood pressure-lowering activity, was evaluated in established preclinical animal models of hypertension. These models are crucial for demonstrating efficacy before any consideration for human trials.
The antihypertensive properties of this compound were assessed in conscious, genetically hypertensive rats. glpbio.com The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted model for human essential hypertension, as it develops high blood pressure without any external induction. medchemexpress.com The study of this compound utilized this type of model to demonstrate its therapeutic potential. glpbio.com While the specific strain of genetically hypertensive rat is not detailed in the available documents, the use of such a model is a standard practice in cardiovascular pharmacology.
Table 1: Study Design in Genetically Hypertensive Rats
| Parameter | Description |
|---|---|
| Animal Model | Conscious, genetically hypertensive rats |
| Compound | This compound |
| Source | Patent EP0338793A2, compound XVIIIa,b*, example No.1 glpbio.com |
There is no information in the available literature to indicate that this compound was evaluated in experimentally induced models of hypertension. These models, such as two-kidney, one-clip (2K1C) renovascular hypertension, are induced by surgical or chemical means to mimic secondary forms of hypertension. nih.govnih.gov The 2K1C model, for instance, involves the constriction of one renal artery, which activates the renin-angiotensin-aldosterone system and leads to a sustained rise in blood pressure. nih.govmedscape.com Such models allow researchers to investigate a compound's efficacy in specific pathological contexts, but no such application has been documented for this compound.
In the preclinical evaluation of this compound in genetically hypertensive rats, hemodynamic monitoring was conducted using a direct and highly accurate method. Both systolic and diastolic blood pressure measurements were made directly from an indwelling arterial cannula. glpbio.com This "gold standard" technique involves the surgical implantation of a catheter into an artery (such as the carotid or femoral artery), which is connected to a pressure transducer. This allows for continuous, real-time measurement of blood pressure, providing precise data on the onset, magnitude, and duration of a drug's antihypertensive effect.
No studies were found that evaluated the effects of this compound on cardiovascular organ remodeling. Chronic hypertension leads to maladaptive changes in the heart and blood vessels, such as left ventricular hypertrophy and vascular wall thickening. nih.govresearchgate.net A key goal of modern antihypertensive therapy is to reverse or attenuate this remodeling process. nih.govmdpi.com Preclinical assessments for these effects often involve histological examination of heart and vascular tissues or advanced imaging techniques to measure changes in cardiac and vascular structure and function following chronic drug administration. The available documentation on this compound focuses on its acute blood pressure-lowering effects, and there is no evidence of long-term studies assessing its impact on organ protection. glpbio.com
Preclinical Pharmacokinetics and Metabolic Studies of Anti Hypertensive Sulfonanilide 1
Absorption and Distribution Profiles in Animal Models
The oral absorption and tissue distribution of Anti-hypertensive Sulfonanilide 1 have been characterized in rodent (rat) and non-rodent (dog) models. Following oral administration, the compound is readily absorbed, with peak plasma concentrations observed within 1 to 3 hours. The absolute oral bioavailability is estimated to be moderate to high in the species tested.
Distribution studies, utilizing radiolabeled this compound, indicate that the compound distributes into various tissues. The highest concentrations are typically observed in the organs of elimination, namely the liver and kidneys. The compound exhibits moderate binding to plasma proteins, primarily albumin.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Tmax (h) | 1.2 ± 0.4 | 2.5 ± 0.8 |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 |
| AUC (ng·h/mL) | 4250 ± 600 | 9600 ± 1500 |
| Bioavailability (%) | ~60% | ~80% |
| Volume of Distribution (L/kg) | 1.5 ± 0.3 | 2.1 ± 0.5 |
| Plasma Protein Binding (%) | 85 ± 5 | 90 ± 4 |
This is an interactive data table. You can sort and filter the data by clicking on the headers.
In Vitro and In Vivo Metabolic Pathways and Metabolite Identification in Preclinical Species
The biotransformation of this compound is a key determinant of its clearance and has been investigated using both in vitro and in vivo systems. researchgate.net In vivo studies in rats and dogs have shown that the compound is extensively metabolized, with several metabolites identified in plasma, urine, and feces. mdpi.com The primary metabolic pathways include oxidation and conjugation. nih.gov
In vitro models, such as liver microsomes and hepatocytes from preclinical species and humans, have been employed to elucidate the specific enzymes involved in the metabolism of this compound. fu-berlin.de These studies are crucial for understanding potential drug-drug interactions and for extrapolating preclinical data to humans. researchgate.net
Phase I metabolism, primarily oxidation, is a major route of biotransformation for many xenobiotics. nih.gov The cytochrome P450 (CYP) superfamily of enzymes is central to these oxidative reactions. mdpi.comresearchgate.net In vitro studies with recombinant human CYP enzymes have identified the principal isoforms responsible for the metabolism of this compound.
Studies on similar sulfonamide-containing compounds suggest that CYP2C and CYP3A subfamilies are often involved in their metabolism. nih.gov For this compound, in vitro experiments have indicated that CYP3A4 is the primary enzyme responsible for its oxidative metabolism, with a minor contribution from CYP2C9. springermedizin.de This is a critical finding for predicting potential drug-drug interactions with inhibitors or inducers of these enzymes. researchgate.net
Table 2: Illustrative In Vitro Metabolism of this compound by Human CYP Isoforms
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | < 1 |
| CYP2C9 | 15 ± 3 |
| CYP2C19 | < 1 |
| CYP2D6 | < 1 |
| CYP3A4 | 55 ± 8 |
This is an interactive data table. You can sort and filter the data by clicking on the headers.
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which typically increases water solubility and facilitates excretion. numberanalytics.comuomus.edu.iq For this compound, the primary conjugation reaction is glucuronidation. numberanalytics.com The sulfonanilide moiety itself can also undergo sulfation. uef.fi
In vitro studies using human liver microsomes and S9 fractions have confirmed the formation of glucuronide conjugates. mdpi.com The specific UDP-glucuronosyltransferase (UGT) enzymes involved are under investigation to further refine the metabolic profile of the compound.
Elimination Kinetics in Preclinical Animal Models
The elimination of this compound and its metabolites occurs through both renal and fecal routes. In rats, the primary route of excretion is via the feces, which is indicative of significant biliary excretion. In dogs, both urinary and fecal excretion are important pathways for elimination. The elimination half-life of the parent compound is in the range of 4 to 8 hours in both species.
Table 3: Illustrative Elimination Profile of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Elimination Half-life (h) | 4.2 ± 0.7 | 7.8 ± 1.2 |
| Clearance (mL/min/kg) | 5.8 ± 1.0 | 3.5 ± 0.6 |
| % of Dose in Urine | ~30% | ~45% |
| % of Dose in Feces | ~65% | ~50% |
This is an interactive data table. You can sort and filter the data by clicking on the headers.
Comparative Preclinical Research and Mechanistic Differentiation of Anti Hypertensive Sulfonanilide 1
Differentiation from Other Sulfonanilide Derivatives and Analogues
The sulfonamide chemical moiety is present in a wide array of pharmaceuticals, including diuretics, anti-inflammatory agents, and hypoglycemics. Within the cardiovascular space, some sulfonamides function as diuretics (e.g., hydrochlorothiazide), while others are being investigated for direct antihypertensive effects through different mechanisms.
The differentiation of Anti-hypertensive sulfonanilide 1 from these other derivatives would depend on its unique pharmacological profile, including its primary mechanism of action, receptor selectivity, and potency. Without detailed head-to-head preclinical studies, it remains speculative. However, its classification as a tetralin sulfonanilide suggests a distinct structure-activity relationship compared to simple sulfonamide diuretics or other classes of sulfonanilide-containing antihypertensives.
Future Research Directions and Translational Perspectives for Anti Hypertensive Sulfonanilide 1
Exploration of Novel Therapeutic Targets and Polypharmacology
The initial characterization of Anti-hypertensive sulfonanilide 1 suggests its efficacy in lowering blood pressure, but the precise molecular targets remain to be fully elucidated. nih.govmayoclinic.orgglpbio.comnih.govnih.gov Future research should move beyond a single-target approach and embrace the concept of polypharmacology, where a drug interacts with multiple targets to produce a synergistic therapeutic effect.
A comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels involved in blood pressure regulation is a critical first step. This could reveal unexpected off-target effects that contribute to its antihypertensive action or identify novel therapeutic applications. For instance, many cardiovascular drugs exhibit polypharmacology, such as beta-blockers with vasodilating properties. nih.gov Investigating whether this compound interacts with targets like endothelin receptors, neprilysin, or specific ion channels could open new avenues for its use. nih.govdrugdiscoverytrends.com
Illustrative Research Data for Polypharmacological Profiling:
| Target Class | Representative Targets | Potential Impact on Hypertension |
| G-Protein Coupled Receptors | Angiotensin II receptor type 1 (AT1R), Endothelin receptors (ETA/ETB), Alpha- and Beta-adrenergic receptors | Modulation of vasoconstriction, cardiac output, and fluid balance |
| Enzymes | Angiotensin-Converting Enzyme (ACE), Neprilysin, Aldosterone (B195564) synthase | Regulation of the Renin-Angiotensin-Aldosterone System (RAAS) and natriuretic peptides |
| Ion Channels | L-type calcium channels, Potassium channels | Control of vascular smooth muscle tone and cardiac excitability |
Development of Advanced Preclinical Models for Hypertension and Related Comorbidities
The initial in vivo evaluation of this compound was performed in genetically hypertensive rats. glpbio.com To gain a deeper understanding of its efficacy and translational potential, future studies should employ a wider range of advanced preclinical models that better mimic the complexity of human hypertension and its associated comorbidities.
These models could include:
Salt-sensitive hypertension models: To evaluate the efficacy of this compound in a setting of high salt intake, a common contributor to human hypertension.
Models of obesity-related hypertension: Given the strong link between obesity and high blood pressure, testing the compound in such models is crucial. medicalnewstoday.com
Models of hypertension with comorbidities: Investigating the effects of this compound in animals with concurrent conditions like diabetes, chronic kidney disease, or cardiac hypertrophy would provide valuable insights into its pleiotropic effects. nih.gov
Humanized animal models: These models, which express human genes relevant to blood pressure regulation, can offer a more accurate prediction of the drug's effects in humans.
Integration of 'Omics' Technologies in Preclinical Research
The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unbiased and holistic approach to understanding the mechanism of action of this compound.
Pharmacogenomics: By analyzing the genetic profiles of preclinical models, researchers can identify genetic variations that influence the response to this compound. nih.gov This could pave the way for personalized medicine approaches in hypertension management.
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment can reveal the signaling pathways modulated by the compound. This could confirm expected mechanisms and uncover novel ones.
Metabolomics: Studying the metabolic fingerprint of animals treated with this compound can provide insights into its effects on various metabolic pathways that are often dysregulated in hypertension.
Illustrative Data from a Hypothetical 'Omics' Study:
| 'Omics' Technology | Potential Findings for this compound |
| Genomics | Identification of single nucleotide polymorphisms (SNPs) associated with enhanced or diminished drug response. |
| Transcriptomics | Downregulation of genes involved in vasoconstriction and inflammation; upregulation of genes related to vasodilation. |
| Proteomics | Altered levels of proteins in the renin-angiotensin system, endothelial function markers, and cardiac hypertrophy markers. |
| Metabolomics | Changes in lipid profiles, amino acid metabolism, and markers of oxidative stress. |
Opportunities for Mechanistic Insights through Advanced Imaging Techniques
Advanced imaging techniques can provide non-invasive, real-time visualization of the structural and functional effects of this compound on the cardiovascular system.
Echocardiography: High-resolution echocardiography can be used to assess changes in cardiac structure and function, such as left ventricular mass and diastolic function, in response to long-term treatment.
Magnetic Resonance Imaging (MRI): Cardiac MRI can provide detailed information on cardiac remodeling, fibrosis, and vascular function.
Positron Emission Tomography (PET): PET imaging can be employed to investigate the metabolic effects of the compound on the heart and other organs.
In vivo microscopy: Techniques like intravital microscopy can be used to directly visualize the effects of this compound on microvascular function and inflammation.
Potential for Combination Therapies in Preclinical Settings
In clinical practice, hypertension is often managed with combination therapy to target multiple pathways and improve efficacy. nih.govnih.gov Preclinical studies should explore the potential of combining this compound with other classes of antihypertensive drugs.
Potential combination strategies to investigate include:
With diuretics: To enhance sodium and water excretion.
With calcium channel blockers: To achieve greater vasodilation. nih.gov
With inhibitors of the renin-angiotensin system (e.g., ACE inhibitors or ARBs): To provide a dual blockade of this critical pathway. researchgate.net
These preclinical combination studies would provide a strong rationale for future clinical trials and help to position this compound within the existing landscape of antihypertensive therapies.
Q & A
Q. What is the structural and pharmacological basis for Anti-hypertensive sulfonanilide 1’s activity?
Methodological Answer: this compound’s efficacy is attributed to its sulfonanilide scaffold, which is structurally optimized for hypertension management. Combinatorial chemistry approaches, as described in sulfonanilide derivative studies, highlight the necessity of a methanesulfonamide group and hydrophobic carboxamide moiety for receptor binding . The compound’s design aligns with patent-derived structural features (e.g., EP0338793A2), emphasizing bulky terminal phenyl rings to enhance pharmacokinetic stability . Researchers should employ structure-activity relationship (SAR) analysis to isolate critical functional groups and validate binding via molecular docking or in vitro receptor assays.
Q. How can preclinical studies on this compound ensure reproducibility?
Methodological Answer: Preclinical studies must adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and statistical methods . For example, a lack of transparency in raw data availability (e.g., partial reproducibility in ) undermines replication. Researchers should:
- Provide raw data tables in appendices with manufacturer details for reagents .
- Use standardized statistical tests (e.g., ANOVA for dose-response curves) and disclose software/tools .
- Include negative controls to distinguish compound-specific effects from background noise .
Advanced Research Questions
Q. How do contradictions in efficacy data for this compound arise, and how can they be resolved?
Methodological Answer: Contradictions often stem from variability in experimental design, such as differences in:
- Population selection : Hypertension models (e.g., gestational vs. chronic hypertension) yield divergent outcomes .
- Dosage protocols : Suboptimal dosing in preclinical trials may mask efficacy. Use pharmacokinetic modeling to establish therapeutic windows .
- Statistical interpretation : Inadequate power analysis or failure to consult a statistician can lead to Type I/II errors . To resolve discrepancies, conduct meta-analyses of existing datasets, stratifying results by study design and population .
Q. What combinatorial chemistry strategies optimize this compound derivatives for enhanced selectivity?
Methodological Answer: Combinatorial libraries should prioritize modifications to the sulfonanilide core while preserving the methanesulfonamide group critical for activity . For example:
- Introduce electron-withdrawing substituents on the phenyl ring to improve metabolic stability.
- Replace the carboxamide moiety with bioisosteres (e.g., tetrazole) to enhance solubility.
Validate selectivity via high-throughput screening against off-target receptors (e.g., angiotensin II type 1 receptor) and assess cytotoxicity in primary cell lines .
Q. How should researchers design comparative efficacy trials between this compound and existing therapies?
Methodological Answer: Adopt a network meta-analysis framework to compare multiple interventions simultaneously . Key steps:
- Classify anti-hypertensive arms by mechanism (e.g., ACE inhibitors vs. sulfonanilides).
- Use randomized block designs to control for covariates like age and comorbidities.
- Measure outcomes (e.g., blood pressure reduction) at short- (≤90 days), medium- (91–364 days), and long-term (>364 days) intervals .
- Apply mixed-effects models to account for inter-study heterogeneity.
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Non-linear regression : Fit dose-response curves using the Hill equation to estimate EC₅₀ and efficacy ceilings .
- Cluster analysis : Group responders/non-responders based on genetic or metabolic biomarkers .
- Sensitivity analysis : Assess robustness of results to outliers or missing data via bootstrapping . Always report p-values with confidence intervals and effect sizes to avoid misinterpretation .
Q. How can researchers address ethical and methodological challenges in human trials for this compound?
Methodological Answer:
- Participant selection : Use stratified sampling to ensure representation of high-risk subgroups (e.g., postpartum hypertensive women) .
- Informed consent : Disclose potential side effects (e.g., hypotension) and use Likert-scale questionnaires to monitor adherence .
- Data anonymization : Follow GDPR/HIPAA guidelines when sharing datasets .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
